4-(Cyanomethyl)-3,5-difluorobenzonitrile
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “4-(Cyanomethyl)-3,5-difluorobenzonitrile” often involves the use of cyanomethyl salts. For instance, cyanomethyl pyridinium and isoquinolinium salts have been used in the synthesis of various heterocyclic compounds . A common technique involves reacting pyridine/isoquinolinium with cyanomethyl halides to form the desired ylide .Molecular Structure Analysis
While specific structural data for “this compound” is not available, it can be inferred that the compound has a benzene ring with a cyanomethyl group and two fluorine atoms attached. The exact structure and properties would depend on the positions of these substituents on the benzene ring .Chemical Reactions Analysis
The chemical reactivity of compounds similar to “this compound” often involves reactions with cyanomethyl salts. These salts have been used in the synthesis of various heterocyclic compounds such as chromeno-imidazo pyridines, isoquinolines, imidazothiazine, and others .Scientific Research Applications
Chemical Synthesis
4-(Cyanomethyl)-3,5-difluorobenzonitrile serves as an important intermediate in chemical synthesis. It's used in the production of selective herbicides like cyhalofop butyl, synthesized through processes including amidation, dehydration, and fluorination. This synthesis route shows potential for industrial application (Cheng, 2006).
Halogen-Exchange Fluorination
The compound has been prepared by a halogen-exchange reaction between dichlorobenzonitrile and potassium fluoride, a method also applied to other fluoro- and chlorobenzonitrile derivatives. This process is significant in creating various fluorinated organic compounds, which are valuable in many chemical applications (Suzuki & Kimura, 1992).
Synthesis of GABA Analogues
In the pharmaceutical sector, this compound derivatives have been used in the synthesis of GABA (gamma-aminobutyric acid) analogues. GABA is a significant neurotransmitter, and its analogues have applications in treating various neurological disorders. The cyanomethylation process is a crucial step in producing these derivatives (Azam, D'souza, & Wyatt, 1996).
Preparation of Heterocyclic Compounds
This compound plays a role in preparing diverse heterocyclic compounds, including oxadiazoles and oxadiazolopyridines. These compounds have applications ranging from materials science to pharmaceuticals due to their unique chemical properties (Elnagdi, Ibrahim, Abdelrazek, & Erian, 1988).
Photophysical Studies
This compound is also useful in photophysical studies. Research on its isomers like difluorobenzonitriles aids in understanding electronic transitions in molecules, contributing to the field of molecular spectroscopy (Ramu, Rao, & Santhamma, 1993).
Synthesis of Novel Coordination Polymers
It's involved in the synthesis of coordination polymers, compounds with diverse applications in catalysis, gas storage, and material science. The cyanide group in the molecule can undergo reactions leading to various coordination compounds with metal ions (Aijaz, Sañudo, & Bharadwaj, 2011).
Future Directions
Future research could focus on elucidating the mechanism of regioselectivity and further molecular modifications of compounds like “4-(Cyanomethyl)-3,5-difluorobenzonitrile” for industrial applications . Additionally, the synthesis of new pyrrole derivatives has been suggested as a promising direction for future research .
Properties
IUPAC Name |
4-(cyanomethyl)-3,5-difluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F2N2/c10-8-3-6(5-13)4-9(11)7(8)1-2-12/h3-4H,1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZDFIHGPACJJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CC#N)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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